molecular formula C13H21N B12053079 3-methyl-N-(2-methylpentan-2-yl)aniline

3-methyl-N-(2-methylpentan-2-yl)aniline

Cat. No.: B12053079
M. Wt: 191.31 g/mol
InChI Key: LWYUMIBLENTGQP-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methylpentan-2-yl)aniline is a tertiary aromatic amine characterized by a methyl group at the 3-position of the benzene ring and a branched 2-methylpentan-2-yl substituent on the nitrogen atom. Its molecular formula is C₁₃H₂₁N (molecular weight: 191.31 g/mol), and it is typically synthesized via alkylation or cross-coupling reactions involving substituted anilines . The bulky 2-methylpentan-2-yl group confers steric hindrance, influencing reactivity and stability.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-methyl-N-(2-methylpentan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-5-9-13(3,4)14-12-8-6-7-11(2)10-12/h6-8,10,14H,5,9H2,1-4H3

InChI Key

LWYUMIBLENTGQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NC1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-methylpentan-2-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes . This process typically requires specific catalysts and reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-(2-methylpentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-methyl-N-(2-methylpentan-2-yl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. As a sterically hindered amine, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Reactivity Features of Selected Aniline Derivatives
Compound Name Substituent on Nitrogen Key Reactivity/Stability Observations Yield in Reactions Reference
3-Methyl-N-(p-tolyl)aniline Para-methylphenyl Prone to decomposition under oxidative conditions; requires HFIP solvent for improved stability 20–55%
3-Methyl-N-(4-(trifluoromethoxy)phenyl)aniline 4-Trifluoromethoxyphenyl Moderate yield (44%) in Te(II)-catalyzed cross-coupling 44%
3-Methyl-N-(2-methyl-1-phenylallyl)aniline 2-Methyl-1-phenylallyl High regioselectivity (97:3 branched:linear product ratio) 83%
3-Methyl-N-(1-(p-tolyl)ethylidene)aniline 1-(p-Tolyl)ethylidene Synthesized via condensation; reference yield 82% 82%
3-Methyl-N-(2-methylpentan-2-yl)aniline 2-Methylpentan-2-yl Expected high steric hindrance; stability under standard conditions inferred from analogs N/A

Key Observations :

  • Steric Effects: Branched alkyl substituents (e.g., 2-methylpentan-2-yl, 2-methyl-1-phenylallyl) enhance steric protection, reducing undesired side reactions like oxidative decomposition . For example, 3-methyl-N-(2-methyl-1-phenylallyl)aniline achieved 83% yield in hydroaminoalkylation due to minimized steric clashes .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) lower nitrogen basicity, moderating reactivity in cross-coupling reactions.
  • Solvent Optimization: Polar solvents like hexafluoro-2-propanol (HFIP) stabilize intermediates and improve yields for decomposition-prone derivatives (e.g., increasing yield from 20% to 55% for 3-methyl-N-(p-tolyl)aniline) .

Stability and Functionalization Potential

  • Decomposition Risks : Linear or electron-deficient aryl substituents (e.g., para-methylphenyl in ) are susceptible to decomposition under oxidative or acidic conditions.
  • Steric Protection: Bulky groups like 2-methylpentan-2-yl likely enhance stability, as seen in 3-methyl-N-(2-methyl-1-phenylallyl)aniline’s resilience during hydroaminoalkylation .

Biological Activity

3-Methyl-N-(2-methylpentan-2-yl)aniline is a substituted aniline compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interaction with biomolecules, and potential applications in drug design.

Structural Characteristics

The compound features:

  • A methyl group at the 3-position of the benzene ring.
  • A 2-methylpentan-2-yl group attached to the nitrogen atom.

This specific substitution pattern contributes to its steric hindrance and influences its reactivity and interactions with biological systems. The bulky amine group significantly affects its pharmacological profile, allowing it to interact with various molecular targets such as enzymes and receptors.

The biological activity of 3-methyl-N-(2-methylpentan-2-yl)aniline is primarily attributed to its ability to modulate enzyme activity and receptor interactions. As a sterically hindered amine, it may:

  • Inhibit or activate specific enzymes , impacting biochemical pathways.
  • Bind to receptors , potentially altering signaling pathways involved in various physiological processes.

Interaction Studies

Research has demonstrated that this compound can influence several key biological pathways:

  • Enzyme Modulation : Interaction studies have shown that 3-methyl-N-(2-methylpentan-2-yl)aniline can affect the activity of enzymes involved in metabolic processes.
  • Receptor Binding : The compound has been investigated for its binding affinity to various receptors, highlighting its potential as a therapeutic agent in conditions where receptor modulation is beneficial.

Table 1: Summary of Biological Activities

Study ReferenceActivity InvestigatedKey Findings
Enzyme InteractionDemonstrated modulation of enzyme activity, influencing metabolic pathways.
Receptor BindingShowed significant binding affinity to specific receptors, suggesting therapeutic potential.
Pharmacological ProfileHighlighted unique steric properties enhancing selectivity in drug design applications.

Potential Applications

Given its biological activity, 3-methyl-N-(2-methylpentan-2-yl)aniline has potential applications in:

  • Drug Development : As a building block for pharmaceuticals targeting complex biological pathways.
  • Therapeutic Agents : Its ability to modulate enzyme and receptor activities makes it a candidate for treatments in various diseases.

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